Cas no 1806377-07-0 (6-Hydroxy-2,3,4-trifluoropyridine)

6-Hydroxy-2,3,4-trifluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Hydroxy-2,3,4-trifluoropyridine
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- Inchi: 1S/C5H2F3NO/c6-2-1-3(10)9-5(8)4(2)7/h1H,(H,9,10)
- InChI Key: LJHFQBLQMHGFBA-UHFFFAOYSA-N
- SMILES: FC1C(=CC(NC=1F)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 243
- XLogP3: 0.2
- Topological Polar Surface Area: 29.1
6-Hydroxy-2,3,4-trifluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029004495-250mg |
6-Hydroxy-2,3,4-trifluoropyridine |
1806377-07-0 | 95% | 250mg |
$999.60 | 2022-03-31 | |
Alichem | A029004495-1g |
6-Hydroxy-2,3,4-trifluoropyridine |
1806377-07-0 | 95% | 1g |
$2,923.95 | 2022-03-31 | |
Alichem | A029004495-500mg |
6-Hydroxy-2,3,4-trifluoropyridine |
1806377-07-0 | 95% | 500mg |
$1,786.10 | 2022-03-31 |
6-Hydroxy-2,3,4-trifluoropyridine Related Literature
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1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
Additional information on 6-Hydroxy-2,3,4-trifluoropyridine
Introduction to 6-Hydroxy-2,3,4-trifluoropyridine (CAS No. 1806377-07-0)
6-Hydroxy-2,3,4-trifluoropyridine, identified by its Chemical Abstracts Service (CAS) number 1806377-07-0, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its hydroxyl and trifluoromethyl substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 6-Hydroxy-2,3,4-trifluoropyridine positions it as a key building block for the development of novel compounds with potential therapeutic applications. The presence of fluorine atoms in the pyridine ring imparts enhanced metabolic stability and lipophilicity, which are critical factors in drug design. Specifically, the trifluoromethyl group can influence the electronic distribution and binding affinity of the molecule, making it particularly useful in medicinal chemistry.
In recent years, there has been a surge in research focused on fluorinated heterocycles due to their promising pharmacological profiles. 6-Hydroxy-2,3,4-trifluoropyridine has been explored in several studies as a precursor for synthesizing small-molecule inhibitors targeting various biological pathways. For instance, its scaffold has been utilized in the development of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases.
One notable application of 6-Hydroxy-2,3,4-trifluoropyridine is in the synthesis of antiviral agents. The unique electronic properties of fluorinated pyridines contribute to improved binding interactions with viral enzymes, enhancing the efficacy of antiviral drugs. Recent studies have demonstrated its role in designing inhibitors for enzymes involved in RNA replication in viruses such as influenza and hepatitis C.
The agrochemical industry has also benefited from the versatility of 6-Hydroxy-2,3,4-trifluoropyridine. Its derivatives have been incorporated into novel herbicides and fungicides that exhibit higher selectivity and lower environmental toxicity compared to traditional compounds. This aligns with the growing demand for sustainable agricultural practices that minimize ecological impact.
The synthetic pathways for obtaining 6-Hydroxy-2,3,4-trifluoropyridine have been refined through advances in organic chemistry techniques. Modern methods often involve catalytic fluorination and hydroxylation processes that enhance yield and purity. These improvements have made it more feasible for researchers to incorporate this compound into large-scale synthesis projects.
The pharmacokinetic properties of derivatives of 6-Hydroxy-2,3,4-trifluoropyridine have been extensively studied to optimize drug delivery systems. Researchers have leveraged its structural features to develop prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach has shown promise in improving bioavailability and therapeutic outcomes.
In conclusion, 6-Hydroxy-2,3,4-trifluoropyridine (CAS No. 1806377-07-0) represents a versatile and valuable compound in the realm of chemical biology and drug discovery. Its unique structural attributes and broad applicability across multiple therapeutic areas underscore its significance as a research tool and potential lead compound for future pharmaceutical innovations.
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